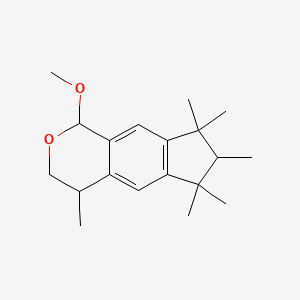
rac Galaxolidone Lactol Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Galaxolidone Lactol Methyl Ether: is a fungal metabolite of Galaxolide, a polycyclic musk used as a fragrance ingredient in perfumes, soaps, cosmetics, body lotions, deodorants, and detergents . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of rac Galaxolidone Lactol Methyl Ether involves several steps. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is preferred due to its efficiency and high yield. Industrial production methods often involve the use of homogeneous catalysts to facilitate the etherification process .
化学反应分析
rac Galaxolidone Lactol Methyl Ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl_2, Br_2) and nucleophiles (OH^-, CN^-).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
rac Galaxolidone Lactol Methyl Ether can be compared with other similar compounds, such as:
Galaxolide: A polycyclic musk used as a fragrance ingredient.
Lactol: A compound with a similar lactone structure.
Galaxolidone: A mixture of diastereomers with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in scientific research and industry.
生物活性
Rac Galaxolidone Lactol Methyl Ether, a synthetic compound derived from galaxolidone, is primarily known for its applications in the fragrance industry. However, recent studies have begun to explore its biological activities, particularly in the areas of anti-inflammatory and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a lactol functional group. This structural feature is crucial for its biological activity.
- Chemical Formula : C₁₃H₁₈O₃
- Molecular Weight : 226.28 g/mol
1. Antioxidant Activity
Antioxidants play a vital role in mitigating oxidative stress within biological systems. Studies have indicated that this compound exhibits significant antioxidant properties.
- Mechanism : The compound reduces intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Comparison with Other Compounds : In comparative studies, this compound demonstrated superior antioxidant activity compared to other phenylpropanoids like p-coumaryl alcohol-γ-O-methyl ether (CAME) and p-coumaryl diacetate (CDA) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12 | Reduces ROS generation |
| p-Coumaryl alcohol-γ-O-methyl ether | 15 | Reduces ROS generation |
| p-Coumaryl diacetate | 20 | Induces apoptosis in CD4+ Th cells |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various in vitro studies.
- Cytokine Production : The compound has been shown to selectively suppress the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in activated CD4+ T cells.
- Mechanism : This suppression is mediated through the downregulation of transcription factors like T-bet, which are crucial for cytokine gene expression .
Study 1: Antioxidant Effects on CD4+ T Cells
A study conducted on mouse CD4+ T cells demonstrated that this compound significantly reduced ROS levels upon stimulation with T cell receptor antibodies. The results indicated a marked decrease in inflammatory responses linked to oxidative stress.
- Findings : The treatment led to a 40% reduction in ROS levels compared to control groups.
Study 2: Modulation of Cytokine Production
In another investigation, this compound was tested for its effects on cytokine production in T helper cells.
属性
分子式 |
C19H28O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-methoxy-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C19H28O2/c1-11-10-21-17(20-7)14-9-16-15(8-13(11)14)18(3,4)12(2)19(16,5)6/h8-9,11-12,17H,10H2,1-7H3 |
InChI 键 |
SEYSDJCDXRDIPU-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















